molecular formula C11H14N2O B175713 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- CAS No. 19499-82-2

1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

Cat. No.: B175713
CAS No.: 19499-82-2
M. Wt: 190.24 g/mol
InChI Key: KKSZVYABMHMYBJ-UHFFFAOYSA-N
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Description

The indole (B1671886) ring system is a cornerstone of heterocyclic chemistry, with its derivatives playing a pivotal role in a vast array of biological processes and synthetic applications. This article delves into the chemical intricacies of the indole framework, explores the significance of key substituted classes, and situates the specific compound 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- within this rich and evolving research landscape.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(dimethylamino)methyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-3-4-10-9(11(8)14)5-6-12-10/h3-6,12,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZVYABMHMYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601553
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-82-2
Record name 5-[(Dimethylamino)methyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indol 4 Ol, 5 Dimethylamino Methyl and Analogues

Strategies for the Construction of the 4-Hydroxyindole (B18505) Core

The 4-hydroxyindole scaffold is a key structural motif found in various biologically active molecules. researchgate.netnih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Ring-Opening Cyclization Approaches to 4-Hydroxyindole

A notable method for preparing 4-hydroxyindole involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine. chemicalbook.com This process begins with the reaction of 1,3-cyclohexanedione (B196179) with a diazo compound to form 2-diazo-1,3-cyclohexanedione. This intermediate then reacts with styrene (B11656) in the presence of a rhodium catalyst to yield a spirocyclopropane. Subsequent treatment with amines initiates a ring-opening cyclization, affording tetrahydroindol-4(5H)-ones, which can be readily converted to 4-hydroxyindole. chemicalbook.com

Another approach utilizes the reaction of oxochromancarboxylic acid derivatives with ammonia (B1221849) in methanol (B129727) within an autoclave, a process that has been patented. chemicalbook.com Additionally, a gold-catalyzed "back-to-front" synthesis of 4-silyloxyindoles has been developed, offering a versatile route to regioselectively functionalized 4-hydroxyindole derivatives. nih.gov This method involves the benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols. nih.gov

A novel synthesis method involves reacting 1,3-cyclohexanedione with 2-aminoethanol to produce an enamine compound. google.com This enamine is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported or framework metal catalyst. google.com This approach is advantageous as it avoids high-temperature pressure reactions and uses less expensive starting materials. google.com

Starting MaterialKey ReagentsIntermediateFinal ProductReference
Cyclohexane-1,3-dioneDiazo compound, Styrene, Rh2(OAc)4, AmineTetrahydroindol-4(5H)-one4-Hydroxyindole chemicalbook.com
Oxochromancarboxylic acid derivativesAmmonia, Methanol-4-Hydroxyindole chemicalbook.com
Pyrrolyl α-acyloinsAlkynyl organometallics, IPrAuNTf22-Alkynyl-1-(pyrrol-2-yl) 1,2-diols4-Silyloxyindoles nih.gov
1,3-Cyclohexanedione2-Aminoethanol, Metal catalystEnamine4-Hydroxyindole google.com

Palladium-Catalyzed Cyclization Reactions for 4-Hydroxyindole Synthesis

Palladium-catalyzed reactions are powerful tools for constructing the indole (B1671886) nucleus. organicreactions.org One such method involves the cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by cyclization in the presence of potassium tert-butoxide. chemicalbook.com Another strategy is the palladium-catalyzed cyclization of ortho-vinyl anilines. chemicalbook.com

The synthesis of indoles through palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has also been reported. mdpi.com This method is effective when the nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.com Furthermore, a heterogeneous catalytic system composed of palladium nanoparticles on siliceous meso-cellular foam has been used for the reaction of o-iodoanilines with terminal alkynes to produce indoles. mdpi.com

ReactantsCatalyst/ReagentsKey FeaturesReference
o-Iodoanilines, (Trimethylsilyl)acetylenePalladium, Potassium tert-butoxideTwo-step process chemicalbook.com
o-Vinyl anilinesPalladiumDirect cyclization chemicalbook.com
β-NitrostyrenesPdCl2(CH3CN)2 + phenanthroline, Phenyl formateCO surrogate mdpi.com
o-Iodoanilines, Terminal alkynesPd0–AmP–MCFHeterogeneous catalyst mdpi.com

Photochemical and Electrochemical Routes to 4-Hydroxyindole Structures

Photochemical methods offer an alternative pathway to 4-hydroxyindoles. Irradiation of 5-(alkoxycarbonylamino)isoquinoline 2-oxides in an aprotic solvent, followed by acid treatment, yields 1-alkoxycarbonyl-4-hydroxyindoles. chemicalbook.comoup.com The protecting group can then be removed by catalytic hydrogenation to give 4-hydroxyindole. chemicalbook.comoup.com

Electrochemical synthesis provides another route, for instance, through the oxidative coupling of 1,3-cyclohexadione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. chemicalbook.com More recently, an electrochemically promoted coupling reaction between 5-hydroxytryptophan (B29612) (5HTP) and aromatic amines, termed eCLIC, has been developed for site-specific protein labeling. nih.gov

Indenone-Based Synthetic Pathways for the 4-Hydroxyindole Moiety

An efficient protocol has been developed for the synthesis of 4-hydroxyindole fused isocoumarins starting from ninhydrin (B49086) and enamines of 1,3-cyclohexanedione. rsc.org The condensation products, dihydroxy-indenoindoles, undergo an acid-catalyzed intramolecular rearrangement to form indole fused isocoumarins. Subsequent dehydrogenation with palladium on carbon (Pd/C) yields the desired 4-hydroxyindole fused isocoumarins. rsc.org

One-Pot Multicomponent Reactions Yielding 4-Hydroxyindole Scaffolds

One-pot multicomponent reactions provide an efficient and atom-economical approach to complex molecules. A three-component domino reaction of an arylamine, an arylglyoxal, and 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) can be used to synthesize functionalized indole derivatives. semanticscholar.org This method proceeds through a Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org

Similarly, molecular iodine has been used to catalyze a one-pot multicomponent reaction of aromatic aldehydes, 4-hydroxycoumarin derivatives, and 3-aminopyrazoles to produce dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org

Introduction of the 5-[(dimethylamino)methyl] Moiety via Mannich-Type Reactions

The introduction of an aminomethyl group at the C5 position of the 4-hydroxyindole core is typically achieved through a Mannich reaction. ias.ac.inmdpi.com The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, 4-hydroxyindole), formaldehyde (B43269), and a secondary amine, such as dimethylamine (B145610). mdpi.com This reaction allows for the direct aminomethylation of the indole ring. nih.gov

The presence of the hydroxyl group at the C4 position activates the C5 position for electrophilic substitution, facilitating the Mannich reaction. The reaction conditions are generally mild, making it a versatile method for introducing the desired side chain. mdpi.com Modifications of the Mannich reaction, such as using pre-formed iminium salts, can also be employed. The reverse Mannich reaction of some 5-hydroxyindoles has also been studied, indicating the dynamic nature of this transformation. acs.org

Classical Mannich Reactions on Indole Nuclei for Aminomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a secondary amine (like dimethylamine) to yield a "Mannich base." organic-chemistry.orgnih.govyoutube.com In the context of indoles, the compound acts as the active hydrogen donor. The reaction begins with the formation of an electrophilic iminium ion (e.g., the Eschenmoser salt precursor, dimethylaminomethylium ion) from the aldehyde and the amine. youtube.com The electron-rich indole then attacks this iminium ion, resulting in aminomethylation. youtube.com

Historically, the C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution, including the Mannich reaction. This leads to the formation of 3-aminomethylindoles, commonly known as gramines. chemtube3d.com The reaction is versatile and has been applied to a wide array of indole derivatives. benthamdirect.com

Regioselectivity Considerations in the Mannich Aminomethylation of Indoles, with a Focus on C-5 Functionalization

Achieving C-5 functionalization on the indole ring, as required for the synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, is a significant challenge due to the intrinsic reactivity of the C-3 position. chemrxiv.orgrsc.org Directing the electrophilic attack of the iminium ion to the C-5 position requires careful consideration of the electronic effects of substituents on the indole nucleus.

The presence of a hydroxyl group at the C-4 position is critical. As an electron-donating group, the 4-hydroxyl group activates the benzene (B151609) portion of the indole ring toward electrophilic substitution. It is an ortho, para-director, meaning it enhances the nucleophilicity of the C-5 (ortho) and C-7 (para) positions. This electronic activation makes the C-5 position a plausible site for the Mannich reaction. However, this activation must compete with the inherently high reactivity of the C-3 position. Therefore, synthetic strategies often require blocking the C-3 position with a removable protecting group to force the reaction to occur at the desired C-5 site. Alternatively, specific reaction conditions that favor kinetic or thermodynamic control at C-5 over C-3 must be employed.

Catalytic and Solvent Effects on Mannich Reaction Outcomes for Aminomethylindole Synthesis

The outcome of the Mannich reaction, including yield and regioselectivity, can be significantly influenced by the choice of catalyst and solvent. mdpi.com

Catalytic Effects:

Acid Catalysis: The reaction is often performed under acidic conditions, which facilitate the formation of the reactive iminium ion. nih.govresearchgate.net

Lewis Acids: Lewis acid catalysts, such as Hf(OTf)₄, have been shown to be highly potent for three-component Mannich reactions, often allowing for lower catalyst loading and solvent-free conditions. mdpi.com They can enhance the electrophilicity of the iminium ion and may influence regioselectivity.

Organocatalysts: Chiral bifunctional organocatalysts, like those derived from cinchona alkaloids, have been successfully used in asymmetric Mannich reactions to control stereoselectivity. nih.gov While less relevant for the achiral target compound, this demonstrates the power of catalysis to control reaction outcomes.

Solvent Effects: The choice of solvent can impact the solubility of reactants and stabilize intermediates, thereby affecting reaction rates and selectivity. Aprotic solvents with higher dielectric constants have been noted to provide better yields in some N-alkylation reactions of indoles. In some cases, solvent-free conditions have proven highly effective, particularly with potent Lewis acid catalysts. mdpi.com For reactions aiming for specific regioselectivity, the solvent can influence the conformational equilibrium of the indole substrate and the transition state energies for attack at different positions.

Table 1: Influence of Catalysts on Mannich Reactions
Catalyst TypeGeneral EffectExample
Brønsted AcidPromotes iminium ion formation.HCl, Acetic Acid
Lewis AcidEnhances electrophilicity, allows mild conditions.Hf(OTf)₄, Sc(OTf)₃
OrganocatalystControls stereoselectivity in asymmetric variants.Cinchona alkaloid-thiourea

Emerging Mannich-Type Methodologies for Indole Functionalization (e.g., Microdroplet Chemistry)

Modern synthetic chemistry continues to evolve, offering novel methods for indole functionalization. One such emerging technique is microdroplet chemistry. Research has shown that conducting Mannich-type reactions in aqueous microdroplets can dramatically alter reaction outcomes. For instance, a three-component reaction of an indole, an aldehyde, and an amine in the bulk phase might yield the expected C-3 alkylation product, whereas the same reaction in microdroplets can lead to chemoselective N-alkylation without a catalyst. This change in reactivity is attributed to the unique environment at the air-water interface of the microdroplets, which can accelerate reactions and favor different mechanistic pathways. While not yet demonstrated for C-5 aminomethylation, this technology represents a promising avenue for achieving unconventional selectivity in indole functionalization.

Convergent and Linear Synthetic Design for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

The synthesis of the target molecule can be approached through two primary strategic designs: linear and convergent synthesis.

Linear Synthesis: A linear sequence would involve the initial synthesis of the 4-hydroxyindole core, followed by subsequent functionalization at the C-5 position.

Step 1: Synthesize 4-hydroxyindole. google.com

Step 2 (Protection): Optionally, protect the C-3 position to prevent side reactions. A suitable protecting group that can be easily removed later would be chosen.

Step 3 (Aminomethylation): Perform a directed Mannich reaction or an equivalent C-5 aminomethylation protocol. This could involve lithiation at C-5 followed by reaction with an appropriate electrophile, or a directed electrophilic substitution.

Step 4 (Deprotection): If a protecting group was used at C-3, it would be removed in the final step.

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a later step. For this target, a plausible convergent route would involve:

Fragment A Synthesis: Prepare a suitably functionalized benzene derivative, for example, a 3-amino-4-benzyloxyphenylethane derivative that already contains the precursor to the aminomethyl side chain at the desired position.

Fragment B Introduction & Cyclization: Introduce the two-carbon unit required to form the pyrrole (B145914) ring and induce cyclization to form the indole nucleus. For instance, a palladium-catalyzed coupling followed by cyclization could be employed. nih.gov

Final Modification: Deprotection of the 4-hydroxyl group would complete the synthesis.

Precursor Chemistry and Intermediate Transformations in the Synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates.

Synthesis of Key 4-Hydroxyindole Precursors

4-Hydroxyindole is the fundamental starting block for a linear synthesis approach. Several methods for its synthesis have been developed over the years. researchgate.net A modern and efficient method avoids the high-pressure and corrosive conditions of older routes. google.com

One improved method involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate. This intermediate then undergoes cyclization and aromatization in the presence of a dehydrogenation catalyst (e.g., a supported metal catalyst like Ni) to yield 4-hydroxyindole. google.com This route is advantageous due to its shorter sequence, avoidance of expensive and hazardous reagents like 2-chloroacetaldehyde, and milder reaction conditions. google.com

Table 2: Comparison of Synthetic Routes to 4-Hydroxyindole
MethodStarting MaterialsKey StepsAdvantages/Disadvantages
Classical Route1,3-Cyclohexanedione, 2-ChloroacetaldehydeCyclization, High-pressure amination, DehydrogenationLonger route, harsh conditions, lower yield.
Improved Route1,3-Cyclohexanedione, 2-AminoethanolEnamine formation, Catalytic cyclization/aromatizationShorter route, milder conditions, higher efficiency, lower cost. google.com
Bischler Reactionm-Aminophenol, BenzoinAcid-catalyzed condensationCan produce a mixture of 4-hydroxy and 6-hydroxy isomers. researchgate.net

Synthetic Routes to N,N-Dimethylaminomethylating Reagents

The introduction of an N,N-dimethylaminomethyl group, a key structural motif in the target compound 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, is typically achieved through a Mannich-type reaction. This requires a reagent capable of generating or acting as a source of the electrophilic dimethylaminomethylene iminium ion, [(CH₃)₂N=CH₂]⁺. Several well-established reagents are utilized for this purpose, each with distinct preparation methods and reactivity profiles. The choice of reagent can be critical, depending on the substrate's sensitivity and the desired reaction conditions.

The classic Mannich reaction involves the condensation of a compound with an active acidic proton (like 1H-Indol-4-ol), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (such as dimethylamine). adichemistry.comwikipedia.org The reaction proceeds via the initial formation of an iminium ion, which then undergoes nucleophilic attack by the enol form of the active hydrogen compound. adichemistry.comwikipedia.orgyoutube.com The reaction is often conducted under acidic conditions using the hydrochloride salt of the amine. adichemistry.com

More modern and often milder approaches utilize preformed or in situ-generated aminomethylating agents. These reagents offer advantages in terms of reactivity, selectivity, and operational simplicity. Key examples include Eschenmoser's salt, Bredereck's reagent, and bis(dimethylamino)methane.

Eschenmoser's Salt

Eschenmoser's salt, N,N-dimethylmethaniminium iodide ([(CH₃)₂N=CH₂]⁺I⁻), is a powerful and highly effective dimethylaminomethylating agent. wikipedia.org It exists as a stable, crystalline solid, making it convenient to handle and measure compared to gaseous formaldehyde and dimethylamine. It is particularly useful for the aminomethylation of a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic systems like indoles. wikipedia.org

The salt is essentially a preformed iminium ion. Its reactivity stems from the electrophilic nature of the methylene (B1212753) carbon, which readily reacts with nucleophiles to introduce the dimethylaminomethyl group. wikipedia.org

Two common synthetic routes to Eschenmoser's salt are:

Pyrolysis of Iodomethyltrimethylammonium Iodide : This method involves the thermal decomposition of the quaternary ammonium (B1175870) salt, which eliminates methyl iodide to yield the desired N,N-dimethylmethaniminium iodide. wikipedia.org

[(CH₃)₃N⁺−CH₂I]I⁻ → [(CH₃)₂N⁺=CH₂]I⁻ + CH₃I

Reaction of Bis(dimethylamino)methane with an Iodosilane : A more contemporary method involves the reaction of bis(dimethylamino)methane with a silyl iodide, such as trimethylsilyl (B98337) iodide. This reaction proceeds cleanly to afford Eschenmoser's salt and the corresponding silylated amine. wikipedia.org

[(CH₃)₂N]₂CH₂ + (CH₃)₃SiI → [(CH₃)₂N⁺=CH₂]I⁻ + (CH₃)₃SiN(CH₃)₂

A convenient in-situ preparation of Eschenmoser's salt can also be achieved from chloroiodomethane (B1360106) and N,N,N',N'-tetramethylmethanediamine (TMMD). oup.com

Bredereck's Reagent

Bredereck's reagent, tert-butoxybis(dimethylamino)methane ((CH₃)₃COCH(N(CH₃)₂)₂), is another versatile C1 building block used in organic synthesis. guidechem.combenthamdirect.comwikipedia.org It is a colorless liquid that serves as a precursor for aminomethylation and formylation reactions. guidechem.comwikipedia.org It is particularly effective for the enamination of compounds containing active methylene groups. researchgate.netsigmaaldrich.com

Upon reaction with a proton source, Bredereck's reagent eliminates tert-butanol (B103910) to generate the tetramethylformamidinium ion, [CH(N(CH₃)₂)₂]⁺. wikipedia.org This cation can then react with nucleophiles. Subsequent elimination of dimethylamine from the adduct leads to an enamine, which can be hydrolyzed to a formyl group or used otherwise. wikipedia.org This reactivity makes it a valuable reagent for modifying CH-acidic compounds, including in the synthesis of complex natural products. benthamdirect.com

The reagent is prepared by the reaction of the sodium salt of tert-butanol with tetramethylformamidinium chloride. wikipedia.org

Bis(dimethylamino)methane

Bis(dimethylamino)methane ([(CH₃)₂N]₂CH₂), also known as an aminal, is a direct precursor to both Eschenmoser's salt and Bredereck's reagent. wikipedia.orgwikipedia.org It can also be used directly as an N,N-dimethylaminomethylating agent, particularly in Mannich reactions. wikipedia.orgtandfonline.comtandfonline.comacs.org The reaction is typically initiated by the addition of an acid, which facilitates the elimination of one dimethylamino group to form the reactive N,N-dimethylaminomethylene iminium ion in situ. wikipedia.org

The use of bis(dimethylamino)methane under high pressure has been shown to effect the dimethylaminomethylation of ketones cleanly and under mild conditions, avoiding the need for catalysts or halogenated co-reagents and preventing the formation of by-products often seen under thermal conditions. tandfonline.comtandfonline.com

Data Tables

Table 1: Key N,N-Dimethylaminomethylating Reagents and Precursors

Reagent NameChemical NameFormulaKey Applications
Eschenmoser's SaltN,N-Dimethylmethaniminium iodide[(CH₃)₂N=CH₂]⁺I⁻Powerful dimethylaminomethylating agent for enolates and electron-rich aromatics. wikipedia.org
Bredereck's Reagenttert-Butoxybis(dimethylamino)methane(CH₃)₃COCH(N(CH₃)₂)₂Formylation and enamination of active methylene compounds. guidechem.combenthamdirect.comresearchgate.netsigmaaldrich.com
Bis(dimethylamino)methaneN,N,N',N'-Tetramethylmethanediamine[(CH₃)₂N]₂CH₂Precursor to other reagents; direct use in Mannich reactions. wikipedia.orgtandfonline.com

Table 2: Synthetic Methods for N,N-Dimethylaminomethylating Reagents

ReagentStarting MaterialsBrief Description of Method
Eschenmoser's SaltIodomethyltrimethylammonium iodideThermal decomposition (pyrolysis) eliminates methyl iodide. wikipedia.org
Eschenmoser's SaltBis(dimethylamino)methane, Trimethylsilyl iodideReaction between the aminal and silyl iodide. wikipedia.org
Bredereck's ReagentSodium tert-butoxide, Tetramethylformamidinium chlorideNucleophilic substitution reaction. wikipedia.org

Chemical Reactivity and Transformation Studies of 1h Indol 4 Ol, 5 Dimethylamino Methyl

Reactivity of the Aminomethyl Group: Nucleophilic Displacements and Derivatizations for C-C and C-Heteroatom Bond Formation

The 5-[(dimethylamino)methyl] group is analogous to the well-studied 3-(dimethylaminomethyl)indole, also known as gramine. The reactivity of this side chain is dominated by its ability to act as a leaving group in nucleophilic substitution reactions, particularly after quaternization.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can be alkylated, typically with an alkyl halide such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This transformation converts the dimethylamino group into a much better leaving group, trimethylamine (B31210). The resulting benzylic-type cation at the 5-position is stabilized by the electron-donating indole (B1671886) ring system, facilitating its attack by a wide range of nucleophiles.

This reactivity allows for the introduction of various carbon and heteroatom nucleophiles at the 5-position, leading to the formation of new C-C and C-heteroatom bonds. For instance, reaction with cyanide ions, sourced from reagents like sodium or potassium cyanide, can yield the corresponding 5-cyanomethyl derivative. Similarly, carbanions derived from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) can displace the trimethylamine to forge new carbon-carbon bonds, providing a route to extend the side chain. Heteroatomic nucleophiles, such as thiols or alkoxides, can also participate in these displacement reactions.

Table 1: Representative Nucleophilic Displacement Reactions on the Quaternized Aminomethyl Group

NucleophileReagent ExampleProduct Type
CyanideKCN5-(Cyanomethyl)-1H-indol-4-ol
Malonate esterDiethyl malonate/NaOEt5-(2,2-Dicarbethoxyethyl)-1H-indol-4-ol
ThiophenolateThiophenol/NaH5-(Phenylthiomethyl)-1H-indol-4-ol

Transformations Involving the 4-Hydroxy Group: O-Alkylation, O-Acylation, and Related Reactions

The phenolic 4-hydroxy group is a versatile handle for further functionalization through reactions such as O-alkylation and O-acylation. These transformations are not only important for modifying the properties of the molecule but are also often employed as a protection strategy during other synthetic manipulations of the indole ring.

O-Alkylation: The hydroxyl group can be readily converted into an ether linkage. This is typically achieved by deprotonation with a suitable base to form the more nucleophilic phenoxide, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3), and alkylating agents can range from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex electrophiles. acs.org The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed.

O-Acylation: The formation of an ester at the 4-position is another common transformation. This can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. wikipedia.orgnih.gov Pyridine often serves as both the base and the solvent in these reactions. For instance, reaction with acetic anhydride (B1165640) will yield the 4-acetoxy derivative. This acylation is often a key step in the synthesis of related compounds, such as psilocybin, where the hydroxyl group is protected before further modifications on the indole ring. acs.orglookchem.com

Table 2: Typical O-Alkylation and O-Acylation Reactions of 4-Hydroxyindoles

Reaction TypeReagent SystemProduct Functional Group
O-AlkylationCH3I, K2CO3, DMF4-Methoxy
O-AcylationAcetic Anhydride, Pyridine4-Acetoxy
O-SilylationTBDMSCl, Imidazole, DMF4-(tert-Butyldimethylsilyloxy)

Electrophilic Aromatic Substitution Reactions on the Indole Ring System of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

The indole nucleus is highly susceptible to electrophilic attack due to its electron-rich nature. The position of substitution is directed by the existing substituents. The pyrrole (B145914) ring is generally more reactive than the benzene (B151609) ring. researchgate.net In this specific molecule, the powerful electron-donating 4-hydroxy group and the activating 5-aminomethyl group will strongly influence the regioselectivity of incoming electrophiles. The most likely positions for electrophilic attack are C-3, C-7, and potentially C-2.

Halogenation: Electrophilic halogenation can be achieved using various reagents. researchgate.netnih.govnih.gov For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like THF can be used to introduce bromine or chlorine, likely at the C-3 or C-7 position. The precise outcome may depend on the reaction conditions and the steric hindrance posed by the substituents.

Nitration: Nitration of indoles must be conducted under carefully controlled, mild conditions to avoid oxidation and degradation of the indole ring. acs.orgwikipedia.org Reagents such as nitric acid in acetic anhydride or other mild nitrating agents would be employed. The directing effects of the existing groups would favor nitration on the benzene ring, possibly at the C-7 position.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. nih.govresearchgate.netlookchem.com Using a mixture of phosphorus oxychloride (POCl3) and DMF, formylation of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would be expected to occur at the most nucleophilic position of the indole ring, which is typically C-3. rsc.org

Investigations into Indole Tautomerism (1H, 2H, 3H) and its Influence on the Reactivity Profile of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

Indole itself can exist in tautomeric forms, with the 1H-indole being the most stable. lookchem.comnih.gov However, the presence of substituents can influence the relative stabilities of the 2H- and 3H-indole (indolenine) tautomers.

For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, in addition to the indole tautomers, keto-enol tautomerism involving the 4-hydroxy group is also possible. The 4-hydroxyindole (B18505) form is in equilibrium with its keto tautomer, a 1,7-dihydro-4H-indol-4-one. While the phenolic form is generally favored due to the aromaticity of the benzene ring, the equilibrium can be influenced by the solvent and the presence of other functional groups. wikipedia.org

The existence of these tautomeric forms, even in small equilibrium concentrations, can have a profound impact on the reactivity of the molecule. For example, the 3H-indolenine tautomer can exhibit different reactivity in electrophilic substitution reactions compared to the 1H-indole. The nucleophilicity of the different positions on the indole ring is altered in the various tautomeric forms, which can lead to different product distributions in reactions. nih.govresearchgate.netlookchem.com

Oxidative and Reductive Transformations of the Indole Nucleus in the Context of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

The electron-rich indole nucleus, particularly with the activating 4-hydroxy group, is susceptible to oxidation.

Oxidative Transformations: Mild oxidizing agents can lead to the formation of dimeric and oligomeric products through radical coupling mechanisms. nih.gov More vigorous oxidation can lead to the cleavage of the pyrrole ring. The presence of the phenolic hydroxyl group makes the molecule particularly sensitive to oxidation, potentially leading to quinone-type structures. The oxidation of related 5,6-dihydroxyindoles is a key step in the biosynthesis of melanin, highlighting the propensity of hydroxylated indoles to undergo oxidative polymerization. nih.gov

Reductive Transformations: The indole ring is generally resistant to reduction under mild conditions. However, catalytic hydrogenation at high pressure and temperature, or using reducing agents like lithium in liquid ammonia (B1221849) (Birch reduction), can lead to the reduction of the indole nucleus to the corresponding indoline (B122111) or tetrahydroindole derivatives. The specific conditions required would depend on the desired degree of reduction. In the context of related syntheses, the reduction of an amide or keto group on a side chain using reagents like lithium aluminum hydride (LiAlH4) is a common transformation that leaves the indole nucleus intact. lookchem.com

Metal-Catalyzed Cross-Coupling Reactions and Other Functionalization at Indole Ring Positions

Modern synthetic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be applied to functionalize the indole ring system. These reactions typically involve the coupling of a halogenated or triflated indole with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium.

To utilize these reactions, 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would first need to be halogenated, for example at the C-3, C-7, or another available position on the benzene ring.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (e.g., a boronic acid or ester) with an organohalide. acs.orgwikipedia.orgnih.gov A halogenated derivative of the title compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds.

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. acs.orgnih.govresearchgate.net A halogenated derivative could be reacted with a variety of alkenes to introduce vinyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglookchem.comnih.govacs.org This would allow for the introduction of an alkynyl substituent onto the indole ring.

These cross-coupling reactions provide powerful and versatile methods for the late-stage functionalization of the indole scaffold, enabling the synthesis of a wide array of complex derivatives.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted indole
Heck-MizorokiAlkenePd(OAc)2, PPh3, Et3NAlkenyl-substituted indole
SonogashiraTerminal alkynePd(PPh3)4, CuI, Et3NAlkynyl-substituted indole

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint." For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- , the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The primary functional groups present in the molecule are a hydroxyl (-OH) group, a secondary amine (N-H) of the indole (B1671886) ring, a tertiary amine (-N(CH₃)₂), aromatic C-H bonds, and the C-C and C-N bonds of the indole scaffold. The expected vibrational frequencies are summarized in the table below. The broadness of the O-H and N-H stretching bands is a key feature, resulting from hydrogen bonding.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Characteristics
O-H (hydroxyl)Stretching3400 - 3200Broad
N-H (indole)Stretching3400 - 3300Medium to sharp
C-H (aromatic)Stretching3100 - 3000Multiple weak to medium bands
C-H (aliphatic)Stretching2970 - 2820Multiple medium to strong bands
C=C (aromatic)Stretching1620 - 1580Medium to strong
C-N (dimethylamino)Stretching1260 - 1020Medium
C-O (hydroxyl)Stretching1260 - 1000Strong
C-H (aromatic)Out-of-plane bending900 - 675Strong

This table presents predicted data based on characteristic vibrational frequencies of similar indole-containing compounds.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- , the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the indole N-H proton, the hydroxyl O-H proton, the benzylic CH₂ protons, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents on the indole ring.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The predicted ¹³C NMR spectrum for this compound would show signals for the eight carbons of the indole ring, the benzylic carbon, and the two equivalent carbons of the dimethylamino group.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by establishing connectivity between protons and carbons.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-H (Indole)~10.5-11.5 (broad singlet)-
O-H (Phenolic)~8.5-9.5 (broad singlet)-
Aromatic CH~6.5-7.5 (multiplets)~100-140
CH₂ (Benzylic)~3.5-4.0 (singlet)~55-65
N(CH₃)₂~2.2-2.5 (singlet)~40-45

This table presents predicted data based on known chemical shifts of analogous indole derivatives.

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound, and a series of fragment ions. For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- (MW = 190.24 g/mol ), the molecular ion peak is expected at m/z 190. A prominent fragment would likely arise from the benzylic cleavage, losing the dimethylamino group to form a stable benzylic cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces a protonated molecule [M+H]⁺. For the target compound, this would be observed at m/z 191. LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the purification of the target compound. LC-MS/MS (tandem mass spectrometry) can be used to further fragment the [M+H]⁺ ion to gain more structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- by GC-MS may be challenging due to its polarity and potential for thermal degradation. However, derivatization, for instance by silylating the hydroxyl and N-H groups, could produce a more volatile compound suitable for GC-MS analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For C₁₁H₁₄N₂O , the calculated exact mass of the protonated molecule [M+H]⁺ is 191.1184. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula of the synthesized compound.

Technique Ion Predicted m/z Significance
EI-MS[M]⁺˙190Molecular Weight Confirmation
ESI-MS[M+H]⁺191Molecular Weight Confirmation (Soft Ionization)
HRMS[M+H]⁺191.1184Elemental Composition Confirmation

This table presents predicted data based on the molecular formula and known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Chromophore Analysis

The electronic structure and chromophoric properties of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. The indole ring system itself constitutes the core chromophore, responsible for the compound's characteristic absorption and emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum of indole derivatives is typically characterized by two main absorption bands, designated as ¹Lₐ and ¹Lₑ, arising from π-π* transitions within the aromatic system. For the parent compound, indole, these bands appear around 260-290 nm. The introduction of a hydroxyl group at the 4-position and a dimethylaminomethyl group at the 5-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of these substituents, which extends the conjugated π-system.

Fluorescence spectroscopy provides further insight into the electronic properties of the excited state. Following absorption of light, the molecule can relax to the ground state by emitting a photon. This emission is almost always of lower energy (longer wavelength) than the absorption. Studies on the structurally similar compound, 5-hydroxyindole (B134679) (5HI), show that its fluorescence emission maximum is relatively insensitive to the polarity of the solvent, which suggests a lack of significant solvent dipolar relaxation around the molecule in its excited state. nih.gov This behavior is attributed to the fact that the ¹Lₑ state is the primary emitting state for 5HI. nih.gov It is therefore anticipated that 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would exhibit similar fluorescence characteristics, with its emission properties being largely governed by the intrinsic electronic structure of the substituted indole core rather than its immediate solvent environment.

Chromatographic Separation Techniques for Purification, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-. The choice of method depends on the specific analytical goal, whether it be preparative separation, purity verification, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile indole derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. Method development for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would focus on optimizing the separation from starting materials, intermediates, and potential byproducts.

A typical RP-HPLC method would employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.net The pH of the buffer is a critical parameter, as it affects the ionization state of the phenolic hydroxyl and the tertiary amine, thereby influencing retention time and peak shape. For mass spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Validation of the HPLC method is crucial and would be performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and robustness to ensure the reliability of the analytical results. nih.gov

Below is a table summarizing typical HPLC conditions used for the separation of a structurally related compound, 4-hydroxyindole (B18505).

Interactive Data Table: HPLC Conditions for 4-Hydroxyindole Analysis

Parameter Condition 1 Condition 2
Column Newcrom R1 Intersil ODS 3 (4.6 mm x 250 mm)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 7.0) (1:1)
Flow Rate Not Specified 1 mL/min
Detection UV, MS-compatible (with formic acid) UV-Visible at 280 nm
Temperature Not Specified 30°C
Reference sielc.com researchgate.net

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. Due to the low volatility of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, which contains a polar hydroxyl group, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

A common derivatization technique for compounds with active hydrogens (like hydroxyl groups) is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC separation and analysis. For instance, a qualitative analysis of substituted 5,6-dihydroxyindoles from urine was successfully performed using GC after trimethylsilylation of the extracts. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions and for preliminary purity assessment. In the synthesis of indole derivatives, TLC is invaluable for tracking the consumption of starting materials and the formation of the desired product. luc.eduacs.orgjst.go.jp

For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, such as petroleum ether and ethyl acetate, with the polarity adjusted to achieve optimal separation of the spots on the plate. mdpi.com Visualization of the separated compounds can be achieved under UV light (typically at 254 nm), as the indole ring is UV-active. acs.org Additionally, specific staining reagents can be used to visualize spots if they are not UV-active or to provide additional selectivity.

Advanced Hyphenated Chromatographic Systems (e.g., Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry, UHPLC-QTOF MS)

For comprehensive characterization and trace-level detection, advanced hyphenated systems are employed. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, particularly Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), offers unparalleled sensitivity, selectivity, and the ability to perform structural elucidation.

UHPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. When coupled to a QTOF-MS, this system allows for the accurate mass measurement of the parent ion and its fragment ions. This high-resolution mass data is crucial for confirming the elemental composition of the analyte and identifying unknown impurities or metabolites. A comprehensive screening method using UHPLC-MS/MS has been developed for the analysis of numerous psychoactive substances, including tryptamine (B22526) (indole-containing) derivatives, in complex matrices like hair. researchgate.net Such methods demonstrate excellent sensitivity, with limits of detection often in the picogram per milligram range. researchgate.net

Sample Preparation and Extraction Methodologies for Indole Derivatives from Complex Matrices

The effective extraction and purification of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- from complex matrices such as biological fluids, plant tissues, or reaction mixtures is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the matrix and the concentration of the analyte.

Liquid-Liquid Extraction (LLE) is a classic method based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and enhance its partitioning into the desired phase.

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has become standard for cleaning up complex samples. For indole derivatives, reversed-phase SPE cartridges (e.g., C18) are commonly used. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent. This technique was successfully applied for the pre-concentration and purification of indole alkaloids from plant tissues prior to UHPLC-MS/MS analysis. nih.gov

For more complex applications, automated sample preparation systems can be used to perform LLE or SPE, which improves reproducibility and throughput. gerstelus.com In specific synthetic procedures, a simple extraction with a solvent like diethyl ether followed by washing with brine can be sufficient to isolate the functionalized indole product. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and geometry of molecules. For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, these methods can provide fundamental insights into its intrinsic properties. DFT, with its balance of accuracy and computational cost, is a widely used method for studying indole (B1671886) derivatives. rsc.orgresearchgate.netnih.gov

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, this process would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation.

The presence of the flexible 5-[(dimethylamino)methyl]- substituent suggests the possibility of multiple low-energy conformations (rotamers) due to rotation around the C5-C(methylene) and C(methylene)-N bonds. A thorough conformational analysis would be necessary to identify the global minimum and other energetically accessible conformers. This would involve systematically rotating these bonds and performing geometry optimization for each starting geometry. The relative energies of these conformers would indicate their population at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-O1.36
O-H0.96
C5-C(methylene)1.51
C(methylene)-N1.47
N(amine)-(CH₃)1.45
C4-C5-C(methylene)121.0
C5-C(methylene)-N112.5
C(methylene)-N-(CH₃)110.0
C4-C5-C(methylene)-N90.0 (example)

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data that would be generated from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly influenced by the hydroxyl group at C4 and the nitrogen atom of the indole. The LUMO is likely to be distributed over the aromatic system. Analysis of the spatial distribution of the HOMO and LUMO would identify the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, electrophilic aromatic substitution is a common reaction for indoles, and FMO analysis can help predict the regioselectivity of such reactions. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- (Illustrative)

OrbitalEnergy (eV)
HOMO-5.20
LUMO-0.85
HOMO-LUMO Gap4.35

Note: The values in this table are hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly electrostatic interactions, and for predicting the sites of electrophilic and nucleophilic attack.

For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylamino group, indicating these are sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group and the N-H of the indole ring would exhibit positive potential (blue regions), making them likely sites for nucleophilic interaction. The MEP map would thus provide a comprehensive picture of the molecule's charge distribution and its potential for forming hydrogen bonds and other non-covalent interactions. preprints.org

Charge distribution analysis provides quantitative values for the partial atomic charges within a molecule. Methods like Mulliken and Hirschfeld charge analysis partition the total electron density among the atoms. This information is crucial for understanding the electronic effects of substituents and for parameterizing force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Sampling, Stability, and Solvent Interactions

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent. MD simulations of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would provide a dynamic picture of its conformational flexibility, stability, and interactions with solvent molecules. acs.org

By simulating the molecule in a box of water molecules, for example, one could observe the formation and breaking of hydrogen bonds between the hydroxyl and dimethylamino groups and the surrounding water. This would provide valuable information about its solubility and how the solvent influences its conformational preferences. The stability of the molecule could be assessed by monitoring its root-mean-square deviation (RMSD) over the course of the simulation.

Computational Approaches to Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry can also be a powerful tool for understanding the mechanisms of chemical reactions. For the synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, computational methods could be used to investigate the reaction pathways of potential synthetic routes.

For instance, if the synthesis involves an electrophilic substitution on a 4-hydroxyindole (B18505) precursor, DFT calculations could be used to model the reaction pathway, including the structures and energies of reactants, transition states, and products. This would allow for a detailed understanding of the reaction mechanism and could help in optimizing reaction conditions.

Transition State Characterization in Mannich Reactions and Other Key Steps

The synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is commonly achieved via the Mannich reaction, a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanism of this reaction for indole and its derivatives. The reaction involves an electrophilic substitution on the electron-rich indole nucleus.

The preferred site for electrophilic attack on the indole ring is the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inic.ac.ukchemtube3d.com For 4-hydroxyindole, the hydroxyl group at the C4 position further activates the pyrrole (B145914) ring towards electrophilic substitution.

The Mannich reaction commences with the formation of the electrophilic dimethylaminomethyl cation, often referred to as the Eschenmoser's salt cation, from the reaction of formaldehyde (B43269) and dimethylamine (B145610). researchgate.netnih.govwikipedia.org The subsequent electrophilic attack of this cation on the C5 position of 1H-indol-4-ol leads to the formation of a sigma complex, or Wheland intermediate. This intermediate represents a key transition state on the reaction coordinate.

Computational studies on analogous systems, such as the Mannich reaction of other substituted indoles or related heterocyclic compounds, have provided insights into the geometry and energetics of these transition states. researchgate.net These studies typically show that the transition state involves the formation of a new C-C bond between the nucleophilic carbon of the indole and the electrophilic carbon of the iminium ion. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, although for the achiral product , this is not a factor.

It is important to note that while extensive computational studies exist for the general Mannich reaction and for electrophilic substitution on indoles, specific transition state characterization for the reaction of 4-hydroxyindole to form 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is not widely available in the literature. Therefore, the understanding of its specific transition states is largely inferred from these closely related and well-studied systems.

Energetic Profiles and Reaction Pathways for Synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-

The energetic profile of the synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- via the Mannich reaction can be computationally modeled to understand the reaction's feasibility and kinetics. The reaction pathway involves several key steps, each with an associated energy barrier.

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl radicals have shown that H-abstraction from the -NH- group is a highly favorable pathway. copernicus.org This highlights the reactivity of the indole nucleus and the potential for various reaction pathways depending on the reactants and conditions.

A plausible reaction pathway for the synthesis of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- would involve the following steps, with their associated, theoretically considered, energetic characteristics:

Formation of the Electrophile: Formaldehyde and dimethylamine react to form the dimethylaminomethyl cation. This is generally a rapid and reversible process.

Electrophilic Attack: The dimethylaminomethyl cation attacks the C5 position of 1H-indol-4-ol, passing through a high-energy transition state to form a Wheland intermediate. This is the rate-limiting step.

Deprotonation: A base removes a proton from the C5 position of the Wheland intermediate, restoring the aromaticity of the indole ring and forming the final product. This step is typically fast and exothermic.

Due to the lack of specific computational data for this exact reaction, the following table presents a hypothetical energetic profile based on known principles of indole chemistry and data from analogous reactions. The values are illustrative and intended to represent the expected relative energies of the intermediates and transition states.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
Reactants1H-Indol-4-ol + (CH₃)₂NCH₂⁺0
Transition State 1[TS for C-C bond formation]+15 to +25
IntermediateWheland Intermediate+5 to +10
Transition State 2[TS for deprotonation]+7 to +12
Products1H-Indol-4-ol, 5-[(dimethylamino)methyl]- + H⁺-5 to -15

This table is a theoretical representation and is not based on direct computational results for the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, QSAR models can be employed to predict its reactivity in various chemical transformations and its potential interactions with biological targets.

QSAR studies on indole derivatives have shown that their reactivity is influenced by a combination of electronic, steric, and hydrophobic parameters. nih.gov For predicting the chemical reactivity of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- in electrophilic aromatic substitution reactions, key descriptors would include:

Electronic Descriptors: Charges on atoms, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. The electron-donating hydroxyl and dimethylaminomethyl groups are expected to significantly influence the electronic properties of the indole ring.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the substituents.

Topological Descriptors: Indices that describe the connectivity of the molecule.

A hypothetical QSAR model for predicting the rate of an electrophilic substitution reaction on a series of substituted 4-hydroxyindoles might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the electronic effect of the substituent (e.g., Hammett constant).

Eₛ is a steric parameter (e.g., Taft's steric parameter).

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

The following table presents a hypothetical dataset of descriptors for a series of substituted 4-hydroxyindoles, which could be used to build a QSAR model for predicting reactivity.

CompoundSubstituent at C5HOMO Energy (eV)Atomic Charge on C3Predicted log(Reactivity)
1-H-5.20-0.251.00
2-CH₃-5.15-0.261.15
3-Cl-5.35-0.230.85
4-NO₂-5.60-0.200.50
5-CH₂N(CH₃)₂-5.10-0.271.25

This table contains illustrative data for QSAR modeling and does not represent actual experimental or calculated values for these specific compounds.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR Chemical Shift Predictions, UV-Vis Absorption Spectra)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in structure elucidation and in the interpretation of experimental data.

NMR Chemical Shift Predictions:

The ¹H and ¹³C NMR chemical shifts of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- can be predicted using DFT calculations. nih.gov The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus.

For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, the electron-donating hydroxyl group at C4 and the dimethylaminomethyl group at C5 will have a significant impact on the chemical shifts of the aromatic protons and carbons. The protons of the dimethylamino group would appear as a singlet in the aliphatic region, while the methylene (B1212753) protons would also be a singlet. The aromatic protons would show a complex splitting pattern characteristic of a substituted indole.

The following table provides theoretically predicted ¹H and ¹³C NMR chemical shifts for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, based on calculations for analogous indole derivatives. thieme-connect.deoregonstate.edumdpi.comlibretexts.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H10.5 - 11.5-
C2-120 - 125
H26.8 - 7.2-
C3-100 - 105
H36.3 - 6.7-
C3a-125 - 130
C4-145 - 150
C5-110 - 115
C6-115 - 120
H66.9 - 7.3-
C7-105 - 110
H76.5 - 6.9-
C7a-135 - 140
-CH₂-3.5 - 4.055 - 60
-N(CH₃)₂2.2 - 2.640 - 45

These are estimated chemical shift ranges based on data for similar structures and are not the result of a specific calculation for this molecule.

UV-Vis Absorption Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the UV-Vis absorption spectra of organic molecules. researchgate.netmdpi.comyoutube.comresearchgate.netfaccts.deresearchgate.net The calculations provide information about the electronic transitions, including the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- is expected to show characteristic absorption bands arising from π-π* transitions within the indole chromophore. The hydroxyl and dimethylaminomethyl substituents are auxochromes that will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.

The following table presents a hypothetical prediction of the main electronic transitions for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- based on TD-DFT calculations of similar indole derivatives.

TransitionCalculated λ_max (nm)Oscillator Strength (f)
S₀ → S₁290 - 3100.1 - 0.3
S₀ → S₂260 - 2800.4 - 0.7
S₀ → S₃210 - 2300.8 - 1.2

This table is a theoretical representation and is not based on direct computational results for the specific compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- and its Derivatives

The synthesis of functionalized indoles, a cornerstone of medicinal and materials chemistry, is undergoing a paradigm shift towards more sustainable and efficient methodologies. nih.gov For a complex molecule like 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, which features both a hydroxyl group and a basic side chain, future synthetic strategies will likely focus on green chemistry principles to minimize environmental impact and improve process safety. nih.govtandfonline.comtandfonline.comresearchgate.net

Key emerging synthetic approaches include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. mdpi.comnih.govgalchimia.comresearchgate.net The synthesis of the 4-hydroxyindole (B18505) core, for instance, could be intensified using high-temperature/pressure conditions in a flow reactor, potentially reducing reaction times and increasing productivity. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced side product formation. tandfonline.comtandfonline.com This technique could be applied to key steps in the synthesis of the target compound, such as the initial indole (B1671886) ring formation or subsequent functionalization steps.

Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis provides unparalleled selectivity under mild conditions. nih.govnih.gov A future chemoenzymatic route could involve an engineered enzyme, such as a tryptophan synthase variant, to construct the functionalized indole core, offering a highly sustainable and stereoselective pathway. nih.govnih.gov

Novel Catalytic Systems: Research into new catalytic systems, such as gold-catalyzed cyclizations, can provide efficient routes to challenging scaffolds like 4-hydroxyindoles. nih.gov A gold-catalyzed "back-to-front" synthesis approach, for example, allows for the regioselective construction of the 4-oxygenated indole ring from readily available starting materials. nih.gov Similarly, modified versions of classic reactions like the Bischler reaction are being reinvestigated to improve yields and regioselectivity for hydroxyindoles. researchgate.net

These modern synthetic methods aim to overcome the limitations of traditional approaches, which often involve harsh reagents, high temperatures, and multiple steps. nih.govijlpr.com

Synthetic Strategy Potential Application for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- Synthesis Key Advantages Relevant Research Focus
Flow Chemistry Continuous production of the 4-hydroxyindole intermediate.Enhanced safety, scalability, improved reaction control. mdpi.comnih.govOptimization of residence time, temperature, and pressure. researchgate.net
Microwave-Assisted Synthesis Acceleration of condensation or cyclization steps.Reduced reaction times, higher yields, energy efficiency. tandfonline.comtandfonline.comSolvent and catalyst screening for microwave conditions.
Chemoenzymatic Methods Stereoselective synthesis of the indole scaffold.High selectivity, mild reaction conditions, sustainability. nih.govnih.govEnzyme discovery and engineering for novel substrates. nih.gov
Advanced Catalysis Gold-catalyzed regioselective formation of the 4-hydroxyindole ring. nih.govHigh efficiency, novel reactivity, access to complex scaffolds. nih.govrsc.orgDevelopment of new palladium, ruthenium, or gold catalysts. mdpi.combeilstein-journals.org
Green Solvents Use of water or other environmentally benign solvents in key steps.Reduced environmental impact, improved safety. nih.govExploring reaction compatibility and efficiency in green solvents.

Exploration of Undiscovered Chemical Transformations and Derivatization Strategies

Beyond its synthesis, the future of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- research lies in the exploration of novel chemical transformations to create a diverse library of derivatives. Late-stage functionalization (LSF) is a particularly powerful strategy that allows for the modification of a complex molecule in the final steps of a synthetic sequence, rapidly generating analogues for structure-activity relationship (SAR) studies. acs.orgnih.govnih.gov

Future derivatization strategies will likely focus on:

C-H Activation/Functionalization: This technique allows for the direct conversion of inert C-H bonds into new functional groups, offering an atom-economical approach to derivatization. nih.govnih.govchim.itrsc.org For the target molecule, C-H activation could be used to introduce substituents at various positions of the indole ring (C2, C6, C7), which is challenging with traditional methods. nih.govrsc.org Directing groups can be employed to achieve high regioselectivity, even at the less reactive positions of the benzene (B151609) portion of the indole. nih.govrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating reactive radical intermediates, enabling a wide range of chemical transformations that were previously difficult to achieve. nih.govacs.orgresearchgate.netacs.org This methodology could be used for the alkylation, acylation, or amidation of the indole core of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, providing access to novel derivatives under gentle reaction conditions. nih.govnih.govrsc.org

Derivatization of Existing Functional Groups: The hydroxyl group at C4 and the dimethylamino group at C5 serve as handles for further chemical modification. The hydroxyl group can be etherified, esterified, or used in coupling reactions. The tertiary amine can be oxidized or quaternized to modulate the compound's physicochemical properties.

These advanced derivatization methods will enable the systematic exploration of the chemical space around the 1H-Indol-4-ol, 5-[(dimethylamino)methyl]- scaffold.

Derivatization Strategy Target Position/Group Potential New Functionalities Key Advantages
C-H Activation C2, C6, C7 positions of the indole ring. nih.govrsc.orgAryl, alkyl, alkenyl, amide groups. nih.govrsc.orgHigh atom economy, access to previously inaccessible derivatives. chim.it
Photoredox Catalysis C2, C3 positions of the indole ring. nih.govCyanomethyl, acyl, trifluoromethyl groups. mdpi.comnih.govrsc.orgMild reaction conditions, broad functional group tolerance. acs.orgacs.org
Late-Stage Functionalization N1-H position of the indole ring. acs.orgnih.govAlkenyl, macrocyclic structures. acs.orgnih.govRapid generation of analogues from a common intermediate. nih.govthieme-connect.com
Hydroxyl Group Modification C4-OH group.Ethers, esters, carbonates.Modulation of polarity and hydrogen bonding capacity.
Amino Group Modification C5-CH₂N(CH₃)₂ group.N-oxides, quaternary ammonium (B1175870) salts.Alteration of basicity, solubility, and electronic properties.

Advanced Computational Modeling for Complex Reactivity and Intermolecular Interactions

Computational chemistry is an indispensable tool for modern chemical research, providing deep insights into molecular structure, reactivity, and interactions that are often difficult to probe experimentally. For 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, advanced computational modeling will be crucial for predicting its properties and guiding experimental work.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity, and explore reaction mechanisms. researchgate.net For instance, DFT calculations can help understand the regioselectivity of electrophilic substitution on the indole ring, the tautomeric equilibrium of the 4-hydroxyindole moiety, and the potential energy surfaces of proposed synthetic or derivatization reactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational preferences and its interactions with other molecules, such as solvents, receptors, or catalysts. frontiersin.org This is particularly relevant for understanding how the molecule might bind to a biological target or how it behaves in a complex chemical environment.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods combine the high accuracy of quantum mechanics for a reactive center with the efficiency of molecular mechanics for the surrounding environment. frontiersin.org These calculations are ideal for studying enzymatic reactions or interactions within a large biological system, providing a detailed picture of the electronic changes during a chemical process. frontiersin.org

These computational approaches will accelerate the discovery and development of new derivatives by allowing for the in silico screening of ideas and the rational design of experiments.

Computational Method Research Question Predicted Properties/Insights
Density Functional Theory (DFT) What are the most reactive sites for functionalization? What is the mechanism of a proposed reaction?Electron density distribution, HOMO/LUMO energies, reaction energy barriers, spectroscopic properties (NMR, IR). researchgate.net
Molecular Dynamics (MD) Simulations How does the molecule interact with a protein binding site? What are its preferred conformations in solution?Binding free energies, interaction patterns (hydrogen bonds, hydrophobic contacts), conformational flexibility. frontiersin.org
QM/MM Calculations What is the detailed mechanism of enzymatic metabolism or inhibition?Transition state geometries and energies in a biological environment, charge distribution changes during reaction. frontiersin.org
Property Prediction (ADMET) What are the likely pharmacokinetic and toxicological properties of new derivatives?Absorption, distribution, metabolism, excretion, and toxicity profiles.

Integration of Multimodal Analytical Techniques for Comprehensive Compound Profiling and Mechanistic Studies

A thorough understanding of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-, its derivatives, and their reactions requires a sophisticated analytical toolkit. The integration of multiple analytical techniques, particularly hyphenated methods, is essential for comprehensive characterization, purity assessment, and mechanistic elucidation. springernature.comnih.govresearchgate.netsaspublishers.comnih.gov

Future analytical workflows will increasingly rely on:

Hyphenated Chromatographic-Spectrometric Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing complex mixtures, allowing for the separation, identification, and quantification of the parent compound, its impurities, derivatives, or metabolites. saspublishers.com Tandem MS (MS/MS) provides structural information by fragmenting ions, which is crucial for identifying unknown compounds and for mechanistic studies. frontiersin.orgnih.govmdpi.compreprints.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination allows for the direct acquisition of NMR spectra for separated compounds without the need for offline isolation, accelerating structure elucidation. saspublishers.comnih.gov

Advanced Spectroscopic Methods: High-resolution NMR and single-crystal X-ray diffraction will continue to be vital for the unambiguous determination of the structure and stereochemistry of new derivatives. rsc.org

Mechanistic Probes: The combination of techniques like LC-MS with isotopic labeling experiments can provide definitive evidence for proposed reaction mechanisms. By tracking the incorporation of isotopes, chemists can map bond-forming and bond-breaking events in detail. nih.gov

The application of these integrated analytical strategies will ensure the generation of high-quality, reproducible data, which is fundamental for advancing the chemistry of 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-.

Analytical Technique Application Area Information Obtained
LC-MS/MS Purity analysis, reaction monitoring, metabolite identification, mechanistic studies.Molecular weight, fragmentation patterns, quantitative data. frontiersin.orgrug.nl
High-Resolution Mass Spectrometry (HRMS) Structure confirmation of new compounds.Exact mass and elemental composition. rsc.org
LC-NMR Structure elucidation of components in a mixture.Unambiguous structural information without isolation. nih.gov
2D NMR (COSY, HSQC, HMBC) Detailed structural analysis of novel derivatives.Connectivity of atoms within the molecule. researchgate.net
Single-Crystal X-ray Diffraction Absolute structure determination.3D molecular structure, stereochemistry, crystal packing. rsc.org
LC-FTIR On-line detection of specific functional groups.Information about the functional groups present in separated compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indol-4-ol, 5-[(dimethylamino)methyl]-?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF (2:1) under nitrogen yields indole derivatives with triazole substituents. For example, 3-(2-azidoethyl)-1H-indol-5-ol reacts with alkynes (e.g., 4-ethynylanisole) in the presence of CuI, achieving ~30% yield after extraction and column chromatography .
  • Key Parameters :

  • Reaction time: 12–24 hours at room temperature.
  • Purification: Ethyl acetate extraction, Na₂SO₄ drying, and flash chromatography (70:30 EtOAc:hexanes).
  • Characterization: ¹H/¹³C NMR (e.g., δ 8.62 ppm for triazole protons), HRMS for molecular ion confirmation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm over 24 hours.
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points.
    • Findings : Indole derivatives with dimethylamino groups show reduced stability in acidic conditions (pH < 3) due to protonation of the tertiary amine, leading to solvolysis .

Advanced Research Questions

Q. How can impurity profiles be analyzed for this compound during pharmaceutical synthesis?

  • Methodology :

  • Impurity Isolation : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to separate byproducts like N-oxide derivatives or sulfoxide analogs .
  • Structural Confirmation : LC-MS/MS and ¹H NMR (e.g., δ 3.76 ppm for methoxy groups in related impurities) .
    • Key Impurities :
  • Impurity C : 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)propan-2-ol] (CAS 130115-65-0) .
  • Impurity E : Unreacted 1H-Indol-4-ol (CAS 2380-94-1) .

Q. What computational approaches predict the interaction of this compound with serotonin receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model binding to 5-HT₂A/5-HT₂C receptors. The dimethylaminomethyl group shows strong electrostatic interactions with Asp155 (5-HT₂A) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser159 and hydrophobic interactions with Phe234 .

Contradictions & Resolutions

  • Synthetic Yield Variability : reports 30% yield, while achieves 35% using similar conditions. Resolution: Optimize stoichiometry (e.g., 1.1:1 alkyne:azide ratio) and use degassed solvents to suppress CuI oxidation .
  • Biological Activity : While highlights anticancer potential via kinase inhibition, emphasizes serotonin receptor interactions. Resolution: Validate via dual-target assays (e.g., kinase inhibition + receptor binding) .

Key Recommendations

  • Purification : Use preparative HPLC for high-purity batches (>99%) required for in vivo studies .
  • Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.